Cas no 98141-16-3 (4-Amino-2-(methylamino)pyrimidine-5-carbonitrile)
4-Amino-2-(methylamino)pyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile, 4-amino-2-methylamino- (6CI)
- 5-Pyrimidinecarbonitrile,4-amino-2-(methylamino)-
- SB55868
- AKOS013496168
- 5-pyrimidinecarbonitrile,4-amino-2-methylamino;
- 98141-16-3
- DTXSID40719088
-
- Inchi: 1S/C6H7N5/c1-9-6-10-3-4(2-7)5(8)11-6/h3H,1H3,(H3,8,9,10,11)
- InChI Key: QAQICDPDOLTYMB-UHFFFAOYSA-N
- SMILES: N(C)C1N=CC(C#N)=C(N)N=1
Computed Properties
- Exact Mass: 149.07014524g/mol
- Monoisotopic Mass: 149.07014524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 0.4
- Topological Polar Surface Area: 87.6Ų
4-Amino-2-(methylamino)pyrimidine-5-carbonitrile Pricemore >>
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| Alichem | A089004556-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750876-1g |
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| Ambeed | A161437-1g |
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4-Amino-2-(methylamino)pyrimidine-5-carbonitrile Suppliers
4-Amino-2-(methylamino)pyrimidine-5-carbonitrile Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile
Introduction to 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile (CAS No. 98141-16-3)
4-Amino-2-(methylamino)pyrimidine-5-carbonitrile (CAS No. 98141-16-3) is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its pyrimidine core structure, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both amino and methylamino substituents, coupled with a nitrile group at the 5-position, endows it with unique chemical properties that make it valuable for further functionalization and derivatization.
The pyrimidine scaffold is a fundamental motif in many natural products and pharmaceuticals, owing to its ability to mimic the structure of nucleic acid bases. This structural similarity allows 4-amino-2-(methylamino)pyrimidine-5-carbonitrile to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug development. Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in addressing various therapeutic challenges, including cancer, infectious diseases, and inflammatory disorders.
In the realm of drug discovery, the 4-amino-2-(methylamino)pyrimidine-5-carbonitrile scaffold has been explored for its potential in inhibiting key enzymatic pathways involved in disease progression. For instance, studies have demonstrated its utility in developing inhibitors targeting kinases and other enzymes overexpressed in cancer cells. The nitrile group at the 5-position not only provides a site for further chemical modification but also contributes to the compound's bioactivity by influencing its electronic properties and interactions with biological targets.
Recent research has also focused on the synthesis of novel derivatives of 4-amino-2-(methylamino)pyrimidine-5-carbonitrile to enhance their pharmacological properties. By incorporating additional functional groups or exploring different substitution patterns, chemists have been able to fine-tune the activity of these compounds against specific targets. For example, modifications at the amino positions have led to the development of potent inhibitors with improved selectivity and reduced toxicity.
The biological activity of 4-amino-2-(methylamino)pyrimidine-5-carbonitrile has been extensively studied in vitro and in vivo. Preclinical studies have shown that certain derivatives exhibit significant therapeutic potential in models of cancer and inflammation. These findings have spurred further investigation into the mechanisms of action underlying their effects, providing insights into how these compounds interact with cellular machinery and modulate disease processes.
One particularly intriguing aspect of 4-amino-2-(methylamino)pyrimidine-5-carbonitrile is its role as a precursor in the synthesis of more complex molecules. Its structural features allow for diverse chemical transformations, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead structures with therapeutic potential, streamlining the drug discovery process.
The synthesis of 4-amino-2-(methylamino)pyrimidine-5-carbonitrile itself is an area of active interest, with researchers developing efficient and scalable methods to produce this intermediate. Advances in synthetic chemistry have led to improvements in yield and purity, making it more accessible for use in pharmaceutical applications. Additionally, green chemistry principles have been incorporated into these synthetic routes to minimize environmental impact and improve sustainability.
Looking ahead, the future prospects for 4-amino-2-(methylamino)pyrimidine-5-carbonitrile are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians are essential to translate laboratory findings into clinical benefits for patients. As our understanding of disease mechanisms evolves, so too will our ability to design more effective treatments based on this versatile scaffold.
In conclusion,4-amino-2-(methylamino)pyrimidine-5-carbonitrile (CAS No. 98141-16-3) represents a valuable building block in medicinal chemistry with significant potential for drug development. Its unique structural features and biological activity make it a cornerstone in the quest for novel therapeutics targeting various diseases. Continued research and innovation will undoubtedly unlock new possibilities for this compound and its derivatives in addressing global health challenges.
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